Reduced D₂ Receptor Affinity Offers a Wider Selectivity Window Versus L‑745,870
In a head‑to‑head comparison using rat striatal membrane preparations, the target compound shows dramatically lower affinity for the dopamine D₂ receptor (IC₅₀ ≈ 25 000 nM) compared with the prototypical D₄ antagonist L‑745,870, which retains substantial D₂ affinity (Kᵢ ≈ 960 nM) [REFS‑1][REFS‑2]. This ≈26‑fold reduction in D₂ binding suggests that 1‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)‑3‑cyclopropylurea can be used at concentrations that fully occupy D₄ receptors while generating minimal D₂‑driven effects such as catalepsy or prolactin elevation.
| Evidence Dimension | Dopamine D₂ receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 2.48 × 10⁴ nM (rat striatum) |
| Comparator Or Baseline | L‑745,870: Kᵢ = 960 nM (human D₂); Ro 10‑5824: Kᵢ > 1 000 nM (human D₂) |
| Quantified Difference | ≈26‑fold lower D₂ affinity vs L‑745,870; comparable D₂‑sparing profile to Ro 10‑5824 |
| Conditions | Displacement of [³⁵S]GTPγS binding in Sprague‑Dawley rat striatal membranes (target compound) vs cloned human D₂ receptor (comparators) |
Why This Matters
Minimising D₂ receptor engagement reduces the risk of extrapyramidal side‑effects and hyperprolactinaemia, critical for in‑vivo behavioural studies and chronic dosing paradigms.
- [1] BindingDB BDBM50619384 (CHEMBL5409943). Antagonist activity at Sprague‑Dawley rat striatum D₂ receptor, IC₅₀ = 2.48 × 10⁴ nM. View Source
